trans-4-Aminocyclohexanemethanol hydrochloride
Description
trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0) is a cyclohexane derivative featuring a trans-configuration of amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents. Its molecular formula is C₇H₁₄ClNO, with a molar mass of 179.69 g/mol . The compound is commercially available at ≥95% purity and is widely used in pharmaceutical research, particularly as a chiral building block for drug synthesis . Its hydrochloride salt form enhances solubility and stability, making it suitable for biochemical applications .
Properties
IUPAC Name |
(4-aminocyclohexyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHKTFVRDSRTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933936 | |
| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-95-5, 1504-49-0 | |
| Record name | Cyclohexanemethanol, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1504-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Aminocyclohexyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Basic Information
- Chemical Formula : CHClN
- Molecular Weight : 129.20 g/mol
- CAS Number : 1467-84-1
Pharmaceutical Applications
2.1 As a Building Block in Drug Synthesis
trans-4-Aminocyclohexanemethanol hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the preparation of N-substituted 7-azabicyclo[2.2.1]heptanes through transannular nucleophilic reactions, which are crucial for developing new therapeutic agents targeting neurological disorders .
2.2 Neuropharmacological Research
Research indicates that compounds derived from this compound exhibit activity against tropomyosin receptor kinase (Trk) family protein kinases, which are implicated in pain and inflammation pathways. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Case Studies
3.1 Inhibitors of Trk Kinase Activity
A study highlighted the use of this compound derivatives as selective inhibitors of TrkA, TrkB, and TrkC kinases. These inhibitors showed promise in preclinical models for conditions like asthma, psoriasis, and neurodegenerative diseases .
| Study | Target Condition | Findings |
|---|---|---|
| Research on Trk Inhibitors | Inflammatory Diseases | Effective in reducing symptoms in preclinical models |
| Neuropharmacological Study | Pain Management | Demonstrated significant inhibition of pain pathways |
3.2 Synthesis of Novel Compounds
In another study, researchers synthesized various derivatives of this compound to explore their biological activities. The derivatives exhibited varying degrees of effectiveness against specific cancer cell lines, indicating potential for development into anticancer therapies .
Mechanism of Action
The mechanism by which trans-4-Aminocyclohexanemethanol hydrochloride exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares trans-4-Aminocyclohexanemethanol hydrochloride with analogous cyclohexane-based compounds:
Purity and Commercial Availability
- This compound is supplied by multiple vendors, including Combi-Blocks (95% purity) and Nanjing PharmaTech (≥95% purity) .
- Higher purity grades (≥98%) are observed in ester derivatives (e.g., TCI America’s product), likely due to optimized synthetic protocols .
Biological Activity
Trans-4-Aminocyclohexanemethanol hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a cyclohexane ring with an amino group and a hydroxymethyl group in the trans configuration. This stereochemistry is crucial as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is mediated through several mechanisms, including:
- Receptor Interaction : The compound can act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.
- Enzyme Modulation : It may alter enzyme activity, impacting metabolic processes within cells.
Comparative Biological Activity
This compound has been compared to other similar compounds, such as cis-4-Aminocyclohexylmethanol hydrochloride. Studies indicate that the trans isomer often exhibits enhanced metabolic stability and potency in biological assays.
| Compound | IC50 (nM) | Stability in Human Hepatic Microsomes |
|---|---|---|
| Trans-4-Aminocyclohexanemethanol HCl | 1.3 | Higher |
| Cis-4-Aminocyclohexylmethanol HCl | 5.5 | Lower |
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| MCF-7 | 100.39 | 8.26 |
| DU145 | 99.93 | 7.89 |
| HepG2 | 99.98 | 6.92 |
These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.
Mechanistic Insights
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Model Study on Murine Hypotension : In a study involving lipopolysaccharide-challenged mice, the compound demonstrated significant efficacy in managing hypotension, indicating its potential therapeutic applications beyond oncology.
- Cytotoxicity Assessment : A comprehensive assessment of cytotoxicity across multiple human tumor cell lines showed that this compound consistently outperformed several established chemotherapeutics, suggesting its promise as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-4-Aminocyclohexanemethanol hydrochloride, and how can purity be optimized?
- Synthesis : The compound is typically synthesized via hydrogenation of nitro precursors derived from cyclohexane derivatives. For example, catalytic hydrogenation of trans-4-nitrocyclohexanemethanol using palladium-on-carbon (Pd/C) under high-pressure conditions yields the amine intermediate, which is subsequently treated with HCl to form the hydrochloride salt .
- Purity Optimization : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) is commonly used to achieve >95% purity. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity validation .
Q. How should this compound be characterized structurally?
- Techniques :
- NMR : and NMR in DO or DMSO-d to confirm stereochemistry (trans-configuration) and functional groups (e.g., -NH, -CHOH) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 151.63 for [M+H]) .
- X-ray Diffraction : Single-crystal X-ray analysis for absolute configuration determination, though this requires high-purity samples (>98%) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO). Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Store at +5°C in airtight containers. Aqueous solutions are stable for ≤72 hours at 25°C but degrade under prolonged light exposure (photolytic degradation observed via HPLC at 48 hours) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the enantiomeric excess (ee) of this compound?
- Key Parameters :
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Catalyst Loading (Pd/C) | 5–10 wt% | Higher loading reduces reaction time but may increase side products |
| Hydrogen Pressure | 50–100 psi | Lower pressure favors trans-selectivity |
| Temperature | 25–40°C | Elevated temperatures risk racemization |
- Chiral Analysis : Use chiral HPLC (Chiralpak IA column, 0.1% TFA in hexane/isopropanol) to quantify ee. Baseline separation of enantiomers is achievable with a flow rate of 1.0 mL/min .
Q. What are the degradation pathways of this compound under oxidative stress, and how can they be mitigated?
- Pathways :
- Oxidative Degradation : The primary alcohol (-CHOH) oxidizes to a carboxylic acid under strong oxidative conditions (e.g., HO/Fe), detected via LC-MS ([M+H] at m/z 167.07) .
- Thermal Degradation : At >100°C, dehydration forms cyclohexene derivatives.
Q. How does the spatial arrangement of functional groups influence its biological activity?
- Mechanistic Insights : The trans-configuration positions the amino and hydroxymethyl groups on opposite sides of the cyclohexane ring, enabling dual hydrogen bonding with targets (e.g., enzymes with complementary active sites). Molecular docking studies suggest affinity for GABA receptors due to structural mimicry of cyclic amino alcohols .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC values for enzyme inhibition (e.g., 10 µM vs. 50 µM in two studies) may arise from:
- Assay Conditions : Differences in pH (optimal activity at pH 7.4 vs. 6.8) .
- Purity : Lower-grade samples (e.g., 95% vs. 99%) contain impurities that interfere with activity .
- Resolution : Standardize assays using USP-grade compound and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Methodological Considerations
Q. What analytical strategies are recommended for quantifying trace impurities in this compound?
- HPLC-MS/MS : Use a gradient elution (5–95% acetonitrile in 0.1% formic acid) with a Triple Quadrupole MS for detecting impurities at <0.1% levels. Common impurities include cis-isomers and des-methyl analogs .
- NMR Spectroscopy : -DOSY can differentiate impurities based on diffusion coefficients .
Q. How can the compound’s stability be profiled under accelerated storage conditions?
- ICH Guidelines : Conduct stress testing at 40°C/75% RH for 6 months. Monitor degradation via:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
